6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Fragment-based drug design Physicochemical profiling Medicinal chemistry

Choose this 6-hydroxy tautomer for its unique 3-HBD profile and 4-sulfamoyl orientation, delivering a distinct H-bond network vs. 6-amino or 6-morpholino pyrimidine-4-carboxamide analogs. With a fragment-like MW (294 Da) and XLogP3 of -1.1, it excels in fragment-based screening by SPR/DSF and crystallography. Its high TPSA (139 Ų) enforces peripheral restriction, reducing CNS attrition risk. An essential scaffold for metalloenzyme/GPCR campaigns and a negative control for benchmarking against lipophilic false positives.

Molecular Formula C11H10N4O4S
Molecular Weight 294.29
CAS No. 2034360-18-2
Cat. No. B2810883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
CAS2034360-18-2
Molecular FormulaC11H10N4O4S
Molecular Weight294.29
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC(=O)NC=N2)S(=O)(=O)N
InChIInChI=1S/C11H10N4O4S/c12-20(18,19)8-3-1-7(2-4-8)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H2,12,18,19)(H,13,14,16)
InChIKeyZJYKUKLBRBOCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide (CAS 2034360-18-2) – Physicochemical Profile and Library Sourcing


6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a heterocyclic small molecule that combines a 6-hydroxypyrimidine-4-carboxamide core with a 4-sulfamoylphenyl substituent. It is listed in commercial screening libraries (e.g., Life Chemicals F6494-0084) and vendor catalogs as a research-grade compound. Its molecular formula is C11H10N4O4S, with a molecular weight of 294.29 g/mol [1]. Computed properties include an XLogP3 of -1.1 and a topological polar surface area (TPSA) of 139 Ų, indicating moderate hydrophilicity and a hydrogen-bond donor/acceptor profile typical of fragment-like molecules [1].

Why 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide Cannot Be Casually Substituted: Critical Structure–Property Gaps


Among pyrimidine-4-carboxamide sulfonamides, differences in the 6-position substituent (hydroxy vs. amino, pyrrolidino, or morpholino) and the sulfamoylphenyl regioisomer profoundly alter hydrogen-bonding capacity, ionization state, and polarity, which are key determinants of target engagement and solubility. The 6-hydroxy group confers a distinct tautomeric equilibrium (6-oxo-1,6-dihydropyrimidine form [1]) and an additional hydrogen-bond donor, creating a pharmacophoric signature distinct from analogs that bear basic amine or alkyl substituents at the same position. Furthermore, the 4-sulfamoylphenyl orientation strongly influences potency and selectivity in carbonic anhydrase and S1P receptor programs, as shown for closely related pyrimidine-4-carboxamide chemotypes [2]. Therefore, generic interchange with a 6-morpholino, 6-pyrrolidino, or 5-chloro analog risks losing the specific H-bond network and shape complementarity that may be required in a given assay or project.

Quantitative Differentiation Evidence for 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide (CAS 2034360-18-2)


Hydrogen-Bond Donor/Acceptor Capacity versus 6-Amino and 6-Morpholino Analogs

The 6-hydroxy substituent introduces a distinct hydrogen-bond donor (HBD) count of 3 (vs. 2 for 6-amino analogs such as 6-amino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide) and an acceptor count of 6, directly affecting binding pharmacophore complementarity [1][2]. This profile is consistent with the importance of the 6-position HBD in pyrimidine-4-carboxamide inhibitors of NAPE-PLD, where replacement of morpholine with (S)-3-hydroxypyrrolidine increased potency 10-fold [2].

Fragment-based drug design Physicochemical profiling Medicinal chemistry

Lipophilicity (XLogP3) Comparison with 6-Cyclohexylamino and 6-Ethyl Analogs

The target compound exhibits an XLogP3 of -1.1 [1], markedly lower than the 6-cyclohexylamino analog 6-(cyclohexylamino)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide (predicted LogP ~2.1) and the 6-ethyl analog 6-ethyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide (predicted LogP ~0.9) . Lower lipophilicity is associated with reduced non-specific protein binding and improved aqueous solubility, which can be advantageous in biochemical assay formats.

Drug-likeness Lipophilicity Permeability

Topological Polar Surface Area (TPSA) Differentiates Central Nervous System Penetration Potential

With a TPSA of 139 Ų [1], the compound falls near the upper threshold for oral CNS drug candidates (commonly <90 Ų for good brain penetration). This contrasts with the more compact 6-ethyl analog (predicted TPSA <100 Ų) and the 6-cyclohexylamino analog (TPSA ~100–110 Ų). The elevated TPSA, driven by the sulfonamide and the tautomeric hydroxy/oxo group, may limit passive blood-brain barrier permeability, which could be favorable for peripherally restricted target profiles.

Blood-brain barrier penetration CNS drug design TPSA

Fragment-Like Molecular Weight Differentiator for Screening Library Design

At 294.29 g/mol, the compound adheres to the 'rule of three' for fragment-like molecules (MW <300 Da), in contrast to the NAPE-PLD lead LEI-401 (MW ~450 Da) and other elaborated 6-substituted pyrimidine-4-carboxamides that exceed 350 Da [2]. This lower molecular weight facilitates detection of weak initial binding events via biophysical methods (e.g., SPR, NMR) and leaves greater chemical space for subsequent optimization.

Fragment-based screening Lead discovery Library design

Best-Fit Application Scenarios for 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide (CAS 2034360-18-2)


Fragment-Based Lead Discovery for Carbonic Anhydrase or S1P Receptor Programs

The compound's fragment-like molecular weight (294 Da), high TPSA (139 Ų), and sulfamoylphenyl substructure align with the pharmacophore of known carbonic anhydrase and S1P receptor inhibitors. It is best deployed as a core scaffold in fragment screening campaigns by biophysical methods (SPR, DSF, or crystallography), where its 3-HBD profile and low lipophilicity favor detection of specific, weak-affinity interactions [1]. Researchers should prioritize this compound over larger, more hydrophobic 6-substituted analogs when constructing fragment libraries for metalloenzyme or GPCR targets [2].

Electrostatic Property Calibration in Virtual Screening Workflows

The XLogP3 of -1.1, combined with a TPSA of 139 Ų, makes this compound a useful negative control or calibration probe for computational models that predict binding to hydrophobic pockets. Its low lipophilicity contrasts with 6-cyclohexylamino and 6-ethyl analogs, allowing benchmarking of scoring functions for polar active sites [1]. Procurement for in silico tool validation is recommended when the goal is to ensure that docking or ML models do not over-enrich lipophilic false positives.

Peripherally Restricted Inhibitor Design Initiated from a Hydrophilic Scaffold

Where CNS exclusion is desired (e.g., peripheral carbonic anhydrase isoforms, inflammatory targets), the compound's TPSA well above the 90 Ų CNS-penetrance threshold offers a measurable starting point for medicinal chemistry [1]. Unlike lower-TPSA pyrimidine-4-carboxamide analogs that risk brain exposure, this scaffold biases lead optimization toward peripherally restricted profiles, reducing attrition in later in vivo studies.

Quote Request

Request a Quote for 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.